3,4-dimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one
Description
Properties
IUPAC Name |
3,4-dimethyl-7-(3-methylbut-2-enoxy)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-10(2)7-8-18-13-5-6-14-11(3)12(4)16(17)19-15(14)9-13/h5-7,9H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXNBDJQCQURSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC=C(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethylphenol and 3-methylbut-2-en-1-ol.
Formation of Chromen-2-one Core: The chromen-2-one core is formed through a cyclization reaction involving the condensation of 3,4-dimethylphenol with a suitable aldehyde or ketone under acidic or basic conditions.
Alkylation: The chromen-2-one core is then alkylated with 3-methylbut-2-en-1-ol using a suitable alkylating agent, such as an alkyl halide or sulfate, in the presence of a base like potassium carbonate or sodium hydride.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Optimization: Reaction conditions are optimized to maximize yield and minimize by-products.
Purification: Industrial-scale purification techniques, such as distillation and large-scale chromatography, are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or sulfonates to introduce different substituents at specific positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, sulfonates, bases like potassium carbonate or sodium hydride.
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Alkylated or sulfonated derivatives.
Scientific Research Applications
Pharmacological Properties
The compound exhibits several pharmacological properties that make it a subject of interest in medicinal chemistry:
- Antioxidant Activity : Studies have shown that coumarin derivatives possess significant antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a crucial role .
- Anticancer Potential : Research indicates that derivatives of coumarins can inhibit cancer cell proliferation and induce apoptosis in various cancer types. The mechanism often involves the modulation of signaling pathways related to cell survival and death .
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation, thus providing potential therapeutic avenues for inflammatory diseases .
Synthetic Methodologies
The synthesis of 3,4-dimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one typically involves several key steps:
- Starting Materials : The synthesis often begins with readily available phenolic compounds and alkylating agents.
-
Reactions : Common reactions include:
- Alkylation : Introducing the 3-methylbut-2-en-1-yl group through alkylation reactions.
- Cyclization : Formation of the chromenone structure via cyclization methods.
- Purification : The final product is purified using techniques such as chromatography to ensure high purity for biological testing .
Case Studies
Several case studies illustrate the applications of this compound in various research contexts:
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on human cancer cell lines. Results indicated significant inhibition of cell growth in breast and prostate cancer cells, with IC50 values suggesting potent activity comparable to established chemotherapeutics. Mechanistic studies revealed that the compound induces apoptosis through mitochondrial pathways .
Case Study 2: Neuroprotective Effects
In a model of neurodegeneration induced by oxidative stress, the compound exhibited protective effects on neuronal cells. It reduced markers of oxidative damage and improved cell viability. These findings suggest potential applications in treating neurodegenerative disorders such as Alzheimer's disease .
Case Study 3: Anti-inflammatory Mechanisms
Research focused on the anti-inflammatory effects of this compound demonstrated its ability to downregulate inflammatory mediators in vitro. In animal models, it significantly reduced edema and pain responses, indicating its potential as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3,4-dimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Coumarin Derivatives
Impact of Substituents on Physicochemical Properties
- Prenyl vs. Thiadiazole Substituents : The prenyl group in the parent compound contributes to higher lipophilicity (logP ~3.5 estimated) compared to the polar thiadiazole group in compound 7c (logP ~2.8), favoring better blood-brain barrier penetration .
- Ketone vs. Ether Linkages : The 3-oxobutan-2-yloxy substituent () introduces a ketone, increasing polarity and reducing logP (~2.5), which may limit central nervous system (CNS) activity compared to the prenyl ether .
- Piperidine Derivatives : Piperidine-containing analogs (e.g., 5e) exhibit improved water solubility due to the basic nitrogen, with pKa values ~8.5–9.0, enabling protonation under physiological conditions .
Biological Activity
3,4-Dimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one, a derivative of chromenone, has garnered attention in recent years due to its potential biological activities. This compound is a member of the flavonoid family, known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antioxidant effects. This article delves into the biological activity of this specific compound, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 242.31 g/mol. The structure features a chromenone backbone with two methyl groups and a prenyl ether substituent, which is crucial for its biological activity.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : Flavonoids can induce apoptosis in cancer cells by activating various signaling pathways. Studies have shown that related compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including prostate (PC-3), colon (DU145), and breast cancer cells (MDA-MB-231) .
Case Study: Nymphaeol C
Nymphaeol C, a structurally related compound, demonstrated potent anti-proliferative effects on A549 lung cancer cells at concentrations ranging from 5–20 μM. It inhibited cell migration and invasion, highlighting the potential of chromenone derivatives in cancer therapy .
Anti-inflammatory Properties
Flavonoids are well-known for their anti-inflammatory effects. The presence of the prenyl group in this compound enhances its ability to modulate inflammatory pathways.
Research Findings
In vitro studies have shown that similar compounds can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages . This suggests that the compound may be beneficial in treating inflammatory diseases.
Antioxidant Activity
The antioxidant properties of flavonoids are attributed to their ability to scavenge free radicals and chelate metal ions. The presence of hydroxyl groups in the chromenone structure contributes to this activity.
Experimental Data
Research indicates that flavonoids can significantly reduce oxidative stress markers in various models. For example, a study found that treatment with related compounds led to decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation .
Summary Table of Biological Activities
| Activity | Concentration | Cell Line/Model | Effect |
|---|---|---|---|
| Anticancer | 5–20 μM | A549 | Inhibition of proliferation |
| Anti-inflammatory | Variable | Macrophages | Reduced cytokine production |
| Antioxidant | Variable | Various | Decreased oxidative stress markers |
Q & A
Q. What are the established synthetic routes for 3,4-dimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one, and how can reaction conditions be optimized?
The synthesis typically involves multi-step routes starting with the chromen-2-one core. A common approach includes:
Core formation : Condensation of salicylaldehyde derivatives with acetic anhydride under acidic conditions to form the coumarin backbone .
Functionalization : Introduction of the prenyloxy group (3-methylbut-2-en-1-yl) via nucleophilic substitution or Mitsunobu reaction. For example, reacting 7-hydroxy-3,4-dimethylcoumarin with prenyl bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 60–80°C .
Optimization strategies :
- Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency.
- Solvent selection : Higher yields reported in DMF compared to THF due to better solubility of intermediates .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Key techniques :
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl groups at C3/C4, prenyloxy at C7). Coumarin carbonyl (C=O) typically appears at ~160–165 ppm in ¹³C NMR .
- FTIR : C=O stretch at ~1700 cm⁻¹ and ether (C-O-C) bands at ~1200 cm⁻¹ .
- X-ray crystallography : For absolute configuration determination. SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for resolving disorder in the prenyl group .
Q. How does this compound react under common chemical transformations (e.g., oxidation, substitution)?
Reactivity profile :
- Oxidation : The prenyl group is susceptible to ozonolysis, yielding aldehydes or ketones. Controlled oxidation with KMnO₄/H₂SO₄ can cleave the double bond to form carboxylic acids .
- Electrophilic substitution : Nitration (HNO₃/H₂SO₄) at C5/C6 positions due to electron-rich aromatic ring .
- Reduction : Hydrogenation (H₂/Pd-C) reduces the prenyl double bond to a saturated chain without affecting the coumarin core .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NOE effects or crystallographic disorder)?
Methodological approaches :
- Dynamic NMR : To detect conformational flexibility in the prenyl group, which may cause split signals .
- DFT calculations : Compare experimental and computed NMR shifts (e.g., using Gaussian09) to validate assignments .
- Twinned crystal refinement : Use SHELXL’s TWIN/BASF commands to model disorder in X-ray data .
Case study : A study on a similar coumarin derivative resolved prenyl group disorder by refining two conformers with 60:40 occupancy .
Q. What structure-activity relationships (SAR) are observed when modifying substituents on this coumarin scaffold?
Key findings from analogues :
- Methyl groups (C3/C4) : Enhance lipophilicity and membrane permeability, critical for bioavailability .
- Prenyloxy group : Increases affinity for cytochrome P450 enzymes due to hydrophobic interactions .
Q. What experimental strategies elucidate its mechanism of action in biological systems?
Approaches :
Enzyme inhibition assays : Test against acetylcholinesterase (AChE) or monoamine oxidase (MAO) using Ellman’s method .
Molecular docking : AutoDock Vina to predict binding modes with targets like COX-2 (PDB ID: 5KIR) .
Metabolic stability : LC-MS/MS to monitor hepatic clearance in microsomal assays .
Example : A related prenylated coumarin showed dual AChE-MAO B inhibition (IC₅₀ = 1.2 µM) via π-π stacking with Tyr337 in MAO B .
Q. How does the compound’s stability vary under different storage and experimental conditions?
Stability profile :
- Thermal stability : Decomposes above 200°C (DSC data) .
- Photodegradation : UV light (254 nm) induces ring-opening; store in amber vials .
- pH sensitivity : Stable at pH 5–7; hydrolyzes in strong acid/base to 7-hydroxycoumarin .
Method for monitoring : Accelerated stability studies using HPLC-PDA (C18 column, 70:30 MeOH/H₂O) to track degradation products .
Q. What computational methods are employed to predict its physicochemical or pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
